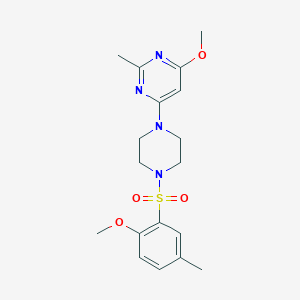
4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine" is a chemical entity that appears to be related to a class of compounds with potential biological activities. The papers provided discuss various derivatives of piperazine and pyrimidine, which are known for their potential inhibitory effects on enzymes like carbonic anhydrase and for their antibacterial, anthelmintic, and anti-inflammatory properties . These compounds are of interest in medicinal chemistry due to their diverse pharmacological activities.
Synthesis Analysis
The synthesis of related compounds involves strategic design and reaction optimization. For instance, sulfamates with ureido moieties and substituted piperazine ring systems have been synthesized using a lead compound, SLC-0111, as a template . Another study describes the synthesis of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, with optimization of reaction conditions such as solvent choice and temperature to achieve high yields . Similarly, novel methylpyrimidine sulfonyl piperazines have been synthesized using Suzuki coupling, with good functional group transformations .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the title compound in one of the studies has two independent molecules in the asymmetric unit, with the piperazine ring adopting a chair conformation. The dihedral angles between the pyrimidine and phenyl rings indicate the spatial arrangement of these moieties, which is crucial for their biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully designed to introduce specific functional groups that confer the desired biological activity. The use of sulfamates, thiadiazol, and sulfonyl groups in combination with piperazine derivatives is a common theme in these syntheses. These groups are strategically placed to interact with biological targets such as enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy, methyl, and sulfonyl groups can affect properties such as solubility, stability, and reactivity. The studies provided do not detail the physical properties of "this compound" specifically, but similar compounds have been characterized by NMR, IR, LC-MS, and elemental analysis to confirm their structures . The crystal packing and hydrogen bonding patterns can also provide insights into the compound's solid-state properties .
Scientific Research Applications
Antimicrobial and Antifungal Activity
- Synthesis and Antimicrobial Activities : This study focuses on the synthesis of novel 1,2,4-triazole derivatives, including compounds with structures similar to 4-Methoxy-6-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-2-methylpyrimidine. These compounds were screened for their antimicrobial activities, showing potential as antimicrobial agents due to their structural features (Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Agents
- Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines : This research elaborates on the synthesis of various heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant analgesic and anti-inflammatory activities. The study demonstrates the potential of these compounds, including structures related to this compound, as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Serotonin Receptor Antagonists
- Preparation of Piperazine Derivatives as 5-HT7 Receptor Antagonists : This study presents the preparation of piperazine derivatives, including compounds structurally related to this compound, evaluated as 5-HT7 receptor antagonists. The compounds displayed varying degrees of activity, with specific derivatives showing promising selectivity and activity against the 5-HT7 receptor, suggesting potential applications in neurological research (Yoon et al., 2008).
Synthesis and Characterization of Fluorescent Ligands
- Synthesis and Characterization of Environment-Sensitive Fluorescent Ligands : In this research, derivatives of 1-(2-methoxyphenyl)piperazine, including compounds with similarities to the chemical structure , were synthesized containing an environment-sensitive fluorescent moiety. These derivatives showed high affinity for 5-HT(1A) receptors and were characterized by their fluorescence properties, offering insights into the development of fluorescent probes for receptor binding studies (Lacivita et al., 2009).
properties
IUPAC Name |
4-methoxy-6-[4-(2-methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-5-6-15(25-3)16(11-13)27(23,24)22-9-7-21(8-10-22)17-12-18(26-4)20-14(2)19-17/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWZWSQGNZLFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)
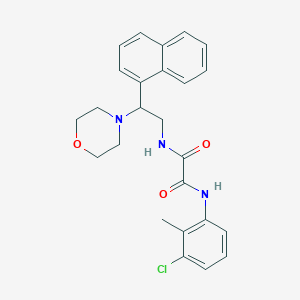


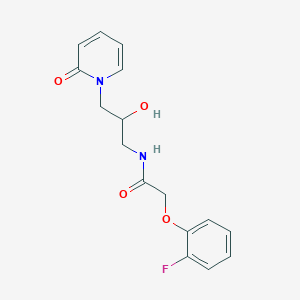
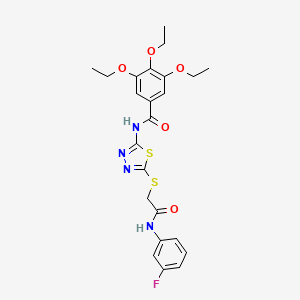

![Methyl 2-{[(5-bromo-2-chloropyridin-3-yl)sulfonyl]oxy}benzoate](/img/structure/B2527468.png)
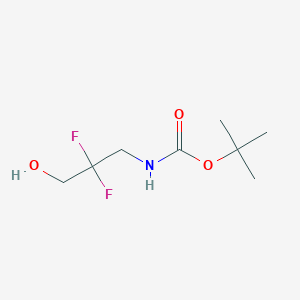
![3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1-methylpyrazin-2-one](/img/structure/B2527471.png)
![1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2527474.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B2527476.png)
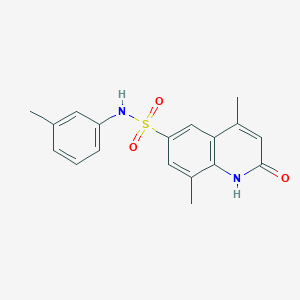
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2527481.png)